3-(4-bromophenyl)-N-cyclopropylpropanamide
Description
3-(4-Bromophenyl)-N-cyclopropylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-bromophenyl group at the 3-position and a cyclopropylamine moiety at the terminal amide nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 283.16 g/mol.
Properties
IUPAC Name |
3-(4-bromophenyl)-N-cyclopropylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPSLXYZMRXAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201266805 | |
| Record name | Benzenepropanamide, 4-bromo-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-11-1 | |
| Record name | Benzenepropanamide, 4-bromo-N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanamide, 4-bromo-N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201266805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-cyclopropylpropanamide typically involves the following steps:
Bromination: The starting material, phenylpropanoic acid, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.
Amidation: The brominated intermediate is then reacted with cyclopropylamine under appropriate conditions to form the desired amide.
The reaction conditions for these steps often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-N-cyclopropylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of liquid crystalline materials and polymers.
Biological Studies: It serves as a probe in biochemical assays to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the cyclopropylpropanamide moiety can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Structural Analogs and Similarity Analysis
The compound exhibits structural similarities to several bromophenyl-containing derivatives, as highlighted below:
| Compound Name | CAS Number | Structural Similarity | Key Differences |
|---|---|---|---|
| 5-(4-Bromophenyl)pyrrolidin-2-one | 1314757-72-6 | 0.96 | Pyrrolidinone core vs. propanamide chain |
| 5-(3-Bromophenyl)pyrrolidin-2-one | 1314713-05-7 | 0.94 | Meta-bromophenyl substitution |
| 5-(2-Bromophenyl)pyrrolidin-2-one | 1704065-11-1 | 0.88 | Ortho-bromophenyl substitution |
| 3-(4-Bromophenyl)-N-cyclopropylpropanamide | 267880-78-4 | 1.00 (Reference) | Reference compound |
| N-(4-Bromophenyl)-3-Phenylpropanamide | Not Disclosed | ~0.85 (Estimated) | Cyclopropyl replaced with phenyl group |
| 2-[(3-Bromophenyl)amino]-N-cyclopropylpropanamide | Not Disclosed | ~0.82 (Estimated) | Amino group at position 2 vs. 3-bromophenyl |
Data Source : Similarity scores are derived from cheminformatics analyses (Tanimoto coefficients) based on molecular fingerprints .
Key Findings from Comparative Studies
Pyrrolidinone analogs (e.g., 5-(4-bromophenyl)pyrrolidin-2-one) exhibit higher similarity scores (0.96) but lack the propanamide chain, which may reduce metabolic stability in vivo .
Cyclopropyl vs. Other Groups :
- Replacing the cyclopropyl group with a phenyl group (as in N-(4-Bromophenyl)-3-Phenylpropanamide) increases planarity but reduces solubility due to hydrophobic interactions .
- Cyclopropylamine derivatives (e.g., N-(4-Bromobenzyl)cyclopropanamine hydrochloride) show distinct reactivity in alkylation reactions, attributed to the strained cyclopropane ring .
Synthetic Accessibility: this compound can be synthesized via amide coupling between 3-(4-bromophenyl)propanoic acid and cyclopropylamine. In contrast, pyrrolidinone analogs require multistep cyclization processes, as seen in chalcone-based syntheses .
Research Implications and Limitations
- Knowledge Gaps: Comparative pharmacokinetic or toxicity profiles are absent in public databases, necessitating further experimental validation.
Biological Activity
3-(4-bromophenyl)-N-cyclopropylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBrN
- Molecular Weight : 252.15 g/mol
The presence of the bromophenyl group and the cyclopropylpropanamide moiety contributes to its unique chemical properties, influencing its biological interactions.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. Key aspects of its mechanism include:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially impacting metabolic pathways crucial for cellular function.
- Receptor Modulation : It may interact with receptor proteins, altering their activity and influencing downstream signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory | Reduces inflammation in various biological models. |
| Antitumor | Shows potential in inhibiting tumor cell proliferation. |
| Neuroprotective | May protect neuronal cells from oxidative stress. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Activity Study :
- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent .
-
Anti-inflammatory Effects :
- In a mouse model of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines (IL-6 and TNF-α), demonstrating its anti-inflammatory properties .
- Neuroprotective Effects :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound is well absorbed when administered orally.
- Distribution : It shows moderate distribution across tissues, influenced by lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes in the liver.
- Excretion : Excreted through urine as metabolites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
